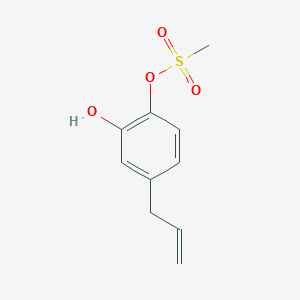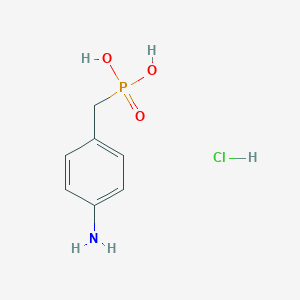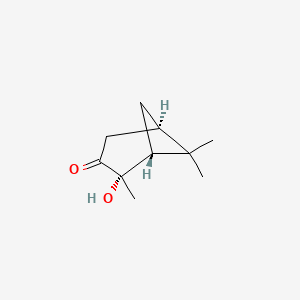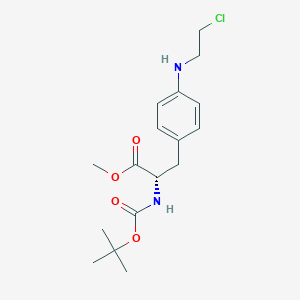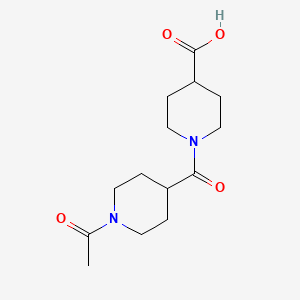
(±)-Thermopsine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Thermopsine is a naturally occurring alkaloid found in various species of the Thermopsis plant This compound is known for its unique chemical structure and potential biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Thermopsine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Catalysts and reagents: Specific catalysts and reagents are employed to enhance the efficiency of the synthesis.
Purification and isolation: Advanced purification techniques such as crystallization and distillation are used to isolate the final product.
化学反应分析
Types of Reactions: (±)-Thermopsine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
(±)-Thermopsine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (±)-Thermopsine involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: Interact with various receptors in the body, influencing cellular signaling and function.
Modulate enzyme activity: Affect the activity of enzymes involved in metabolic processes.
Alter gene expression: Influence the expression of genes related to inflammation, pain, and microbial resistance.
相似化合物的比较
(±)-Thermopsine can be compared to other similar alkaloids, such as:
Thermopsine: A structurally related compound with similar biological activities.
Sophocarpine: Another alkaloid with comparable pharmacological properties.
Matrine: Known for its anti-inflammatory and antimicrobial effects.
Uniqueness: What sets this compound apart is its unique chemical structure and the specific pathways it influences, making it a valuable compound for further research and development.
属性
CAS 编号 |
890936-69-3 |
|---|---|
分子式 |
C₁₅H₂₀N₂O |
分子量 |
244.33 |
同义词 |
(7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1’,2’-e][1,5]diazocin-11-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)
